REACTION_CXSMILES
|
[CH:1]1([C:4]2[CH:9]=[C:8]([O:10][CH3:11])[C:7]([N+:12]([O-])=O)=[CH:6][N:5]=2)[CH2:3][CH2:2]1.CO.[BH4-].[Na+]>C(Cl)Cl.C(=O)(O)[O-].[Na+].O.[Ni](Cl)Cl>[CH:1]1([C:4]2[N:5]=[CH:6][C:7]([NH2:12])=[C:8]([O:10][CH3:11])[CH:9]=2)[CH2:3][CH2:2]1 |f:2.3,5.6|
|
Name
|
|
Quantity
|
805 mg
|
Type
|
reactant
|
Smiles
|
C1(CC1)C1=NC=C(C(=C1)OC)[N+](=O)[O-]
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Ni](Cl)Cl
|
Name
|
|
Quantity
|
941 mg
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
filtered through Celite©
|
Type
|
CUSTOM
|
Details
|
The layers of the filtrate were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was further extracted with DCM (50 mL)
|
Type
|
WASH
|
Details
|
The combined organic extracts were washed with water (50 mL), brine (50 mL)
|
Type
|
WASH
|
Details
|
eluted through a phase separator
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)C1=CC(=C(C=N1)N)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 448 mg | |
YIELD: PERCENTYIELD | 63% | |
YIELD: CALCULATEDPERCENTYIELD | 65.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |